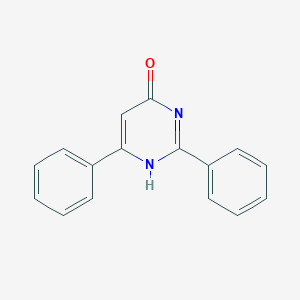

2,6-Diphenylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSLJJMPKREAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347216 | |

| Record name | 2,6-diphenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-46-7 | |

| Record name | 2,6-diphenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2,6-Diphenylpyrimidin-4-ol

The synthesis of this compound is primarily achieved through cyclocondensation reactions, a cornerstone of heterocyclic chemistry. These methods involve the formation of the pyrimidine (B1678525) ring from acyclic precursors.

Condensation Reactions

The most common and versatile method for synthesizing pyrimidines involves the condensation of a compound containing a three-carbon fragment with a molecule possessing an amidine structure. researchgate.net This can be illustrated by the reaction of a β-keto ester with an amidine.

A specific and effective route to this compound involves the condensation of ethyl benzoylacetate with benzamidine. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent like ethanol. The reaction proceeds by nucleophilic attack of the amidine on the carbonyl groups of the β-keto ester, followed by cyclization and dehydration to form the stable pyrimidine ring.

Another significant condensation approach utilizes chalcones (α,β-unsaturated ketones) as the three-carbon component. The reaction of a chalcone (B49325) with urea (B33335) or thiourea (B124793) under basic conditions, such as in the presence of potassium hydroxide in ethanol, leads to the formation of the corresponding pyrimidin-2(1H)-one or pyrimidine-2(1H)-thione. semanticscholar.orgderpharmachemica.com For the synthesis of this compound, a variation of this method would be employed, where the appropriate chalcone is reacted with a suitable amidine. orientjchem.org The reaction of 1,3-diphenylprop-2-en-1-one (a chalcone) with guanidine (B92328) carbonate in dimethylformamide (DMF) at elevated temperatures has been shown to produce 2-amino-4,6-diphenylpyrimidine. ajol.info

A one-pot, three-component reaction promoted by chlorotrimethylsilane (B32843) (TMSCl) offers an efficient synthesis of 4,6-diarylpyrimidin-2(1H)-ones from aryl ketones, substituted benzaldehydes, and urea. acs.org This highlights the utility of multicomponent reactions in streamlining the synthesis of substituted pyrimidines.

Table 1: Synthesis of this compound and Analogues via Condensation Reactions

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield | Reference |

| Ethyl benzoylacetate | Benzamidine hydrochloride hydrate | NaOH, H₂O, EtOH, room temperature | This compound | - | US Patent |

| 1,3-Diphenylprop-2-en-1-one | Urea | KOH, EtOH, reflux | 4,6-Diphenylpyrimidin-2(1H)-one | - | derpharmachemica.com |

| Acetophenone | Benzaldehyde, Urea | TMSCl, DMF/CH₃CN, 90 °C | 4,6-Diphenylpyrimidin-2(1H)-one | High | acs.org |

| 1,3-Diphenylprop-2-en-1-one | Guanidine carbonate | DMF, 160°C, 4h | 2-Amino-4,6-diphenylpyrimidine | - | ajol.info |

| 1,3-Diphenylprop-2-en-1-one | Thiourea | KOH, EtOH, reflux | 4,6-Diphenylpyrimidin-2-thiol | - | jmaterenvironsci.com |

Base-Promoted Approaches

Base-promoted reactions are integral to the synthesis of pyrimidines, facilitating the crucial condensation and cyclization steps. organic-chemistry.org The use of bases like sodium hydroxide, potassium hydroxide, or sodium ethoxide is common in these syntheses. researchgate.netmdpi.com These bases act by deprotonating one of the reactants, typically the methylene (B1212753) group of the β-dicarbonyl compound, to form a reactive enolate intermediate. rsc.org This enolate then attacks the amidine or urea derivative, initiating the ring-forming cascade.

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen, is often the first step in synthesizing the chalcone precursors for pyrimidine synthesis. semanticscholar.org The mechanism involves the formation of an enolate which then attacks the aldehyde. researchgate.net

General Synthetic Strategies for Pyrimidine Derivatives

The synthesis of the pyrimidine scaffold is a well-established field with a variety of strategies. nih.gov The most prevalent is the [3+3] cyclocondensation, where a three-carbon dielectrophile reacts with a nitrogen-containing dinucleophile (N-C-N fragment) such as an amidine, urea, or guanidine. nih.gov

Recent advancements have focused on developing more efficient and environmentally friendly methods. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of green catalysts. semanticscholar.org For instance, a microwave-assisted reaction of chalcones with urea in the presence of aqueous potassium hydroxide has been shown to be a rapid and efficient method for producing pyrimidine derivatives. semanticscholar.org

Multicomponent reactions (MCRs) have also gained prominence as they allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and operational simplicity. mdpi.com A ZnCl₂-catalyzed three-component coupling reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

Table 2: General Synthetic Strategies for Pyrimidine Derivatives

| Strategy | Reactants | Catalyst/Conditions | Product Type | Reference |

| [3+3] Cyclocondensation | β-Dicarbonyl compound, Amidine/Urea | Acid or Base | Substituted Pyrimidines | nih.gov |

| Microwave-Assisted Synthesis | Chalcone, Urea | KOH (aq), Microwave irradiation | Pyrimidin-2(1H)-ones | semanticscholar.org |

| Multicomponent Reaction | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidines | organic-chemistry.org |

| Oxidative Annulation | Ketone, Amidine | 4-HO-TEMPO, Cu-catalyst | Trisubstituted Pyrimidines | rsc.org |

| From N-vinyl amides | N-vinyl amide, Nitrile | 2-Chloropyridine, Trifluoromethanesulfonic anhydride | Substituted Pyrimidines | rsc.org |

Regioselectivity and Stereoselectivity Considerations in Pyrimidine Synthesis

The synthesis of unsymmetrically substituted pyrimidines introduces challenges of regioselectivity and stereoselectivity.

Regioselectivity becomes a key consideration when using unsymmetrical 1,3-dicarbonyl compounds or substituted amidines. The outcome of the reaction depends on which carbonyl group of the dicarbonyl compound is preferentially attacked by the amidine. For example, in the reaction of unsymmetrical β-diketones with 2-aminopyrimidine, the formation of one regioisomer over another can be controlled by the reaction conditions and the electronic properties of the substituents. researchgate.net The more electrophilic carbonyl carbon is typically the site of initial nucleophilic attack. nih.gov The use of Lewis acid catalysts can enhance the electrophilicity of one carbonyl group over the other, thereby directing the regiochemical outcome. nih.gov

Stereoselectivity is crucial when synthesizing chiral pyrimidine derivatives, which are of significant interest in medicinal chemistry. mdpi.com The introduction of stereocenters can be achieved by using chiral starting materials or through stereoselective reactions. rsc.org For instance, the synthesis of chiral 1,3,6-trisubstituted 2,4-dioxohexahydropyrimidines has been accomplished stereoselectively starting from aspartic acid derivatives. researchgate.net The stereochemistry of the final product is often controlled by the stereochemistry of the starting materials and the reaction mechanism. acs.org The development of catalytic asymmetric methods for pyrimidine synthesis is an active area of research, aiming to provide enantiomerically pure compounds with high efficiency.

Advanced Structural Elucidation and Solid State Studies

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques has been employed to define the molecular framework of 2,6-Diphenylpyrimidin-4-ol.

NMR spectroscopy provides crucial information about the connectivity and chemical environment of atoms within the molecule. wikipedia.org One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for complete structural assignment. tau.ac.ilpearson.com

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons and the N-H proton of the pyrimidinone tautomer. In a solvent like DMSO-d6, the N-H proton typically appears as a broad singlet far downfield, around 12.85 ppm, due to hydrogen bonding and its acidic nature. rsc.org The phenyl group protons appear as a complex multiplet in the aromatic region, generally between 7.50 and 8.20 ppm. rsc.org The integration of these signals corresponds to the number of protons in each environment. The specific chemical shifts can be influenced by the solvent used. tau.ac.il

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the pyrimidinone ring is highly deshielded and appears significantly downfield. Based on data from related structures, this signal is expected in the range of 160-165 ppm. rsc.orgacs.org The carbons of the phenyl rings and the pyrimidine (B1678525) ring resonate in the aromatic region, typically between 119 and 139 ppm. rsc.orglibretexts.org

Interactive data tables based on findings for structurally similar compounds, such as 5-methyl-2,6-diphenylpyrimidin-4(3H)-one, provide insight into the expected chemical shifts. rsc.org

Interactive Table: Representative ¹H NMR Data (Based on data for 5-methyl-2,6-diphenylpyrimidin-4(3H)-one in DMSO-d6) rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| NH | ~12.85 | Singlet (broad) | Pyrimidinone N-H |

| Ar-H | ~8.17 | Multiplet | Phenyl protons |

| Ar-H | ~7.53-7.68 | Multiplet | Phenyl protons |

Interactive Table: Representative ¹³C NMR Data (Based on data for 5-methyl-2,6-diphenylpyrimidin-4(3H)-one in CDCl₃) rsc.org

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~161.15 | Pyrimidinone carbonyl |

| C=N | ~152.97 | Pyrimidine C2/C6 |

| Ar-C | ~119-139 | Phenyl & Pyrimidine carbons |

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached (HSQC) or long-range coupled (HMBC) carbons. pearson.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. wikipedia.orgmt.com These two methods provide complementary information. mt.com

IR Spectroscopy: The IR spectrum of 2,6-diphenyl-4(3H)-pyrimidinone shows characteristic absorption bands. A strong, broad band is expected in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibration of the amide group, often overlapping with C-H stretches. A very strong absorption peak corresponding to the C=O (carbonyl) stretch is a key diagnostic feature, typically appearing around 1650-1700 cm⁻¹. Other significant peaks include C=N and C=C stretching vibrations from the pyrimidine and phenyl rings between 1600 and 1450 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.org It provides a characteristic fingerprint for the molecule, with strong bands expected for the symmetric vibrations of the phenyl rings. wikipedia.org The aromatic C=C stretching vibrations typically yield strong Raman signals.

Interactive Table: Expected Vibrational Bands

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (amide) | Stretch | 3200-2800 (Broad, Strong) | Weak |

| C-H (aromatic) | Stretch | 3100-3000 (Medium) | Strong |

| C=O (amide) | Stretch | 1700-1650 (Very Strong) | Medium |

| C=N / C=C | Stretch | 1600-1450 (Strong-Medium) | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. msu.eduupi.edu The extensive conjugation involving the two phenyl rings and the pyrimidine system results in strong absorption in the UV region. For related diphenylpyrimidine structures, absorption maxima (λmax) are typically observed in the range of 260-320 nm. oup.com These absorptions are attributed to π → π* transitions within the conjugated aromatic system. The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity. researchgate.net

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. uni-saarland.de For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₆H₁₂N₂O, with an exact mass of approximately 248.0950 g/mol . spectrabase.com

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 248. The fragmentation pattern is dictated by the stability of the resulting fragments. libretexts.org Common fragmentation pathways would likely involve the loss of stable neutral molecules or radicals. Key expected fragments include:

[M-H]⁺: Loss of a hydrogen atom.

[M-CO]⁺: Loss of carbon monoxide from the pyrimidinone ring.

[C₆H₅]⁺: The phenyl cation at m/z = 77.

[C₆H₅CO]⁺: The benzoyl cation at m/z = 105, arising from cleavage within the heterocyclic ring.

Interactive Table: Expected Mass Spectrometry Data

| m/z Value | Identity | Notes |

| 248 | [M]⁺ | Molecular Ion |

| 247 | [M-H]⁺ | Loss of a hydrogen radical |

| 220 | [M-CO]⁺ | Loss of neutral carbon monoxide |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography and Crystal Structure Analysis

In the solid state, the molecule is not expected to be perfectly planar. Due to steric hindrance between the hydrogen atoms at the ortho positions of the phenyl rings and the atoms of the central pyrimidine ring, the phenyl groups are likely twisted out of the plane of the pyrimidine ring.

In the related structure of N-Butyl-4,6-diphenylpyrimidin-2-amine, the pyrimidine ring is inclined at significant dihedral angles relative to the two phenyl rings, with values reported as 51.57° and 2.49°. researchgate.net A similar non-planar conformation is expected for this compound. This twisting affects the degree of electronic conjugation between the aromatic systems. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the N-H and C=O groups of the pyrimidinone tautomer, forming dimeric or chain-like structures. researchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal lattice. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

A recurring and robust feature in the crystal packing of related pyrimidine structures is the formation of hydrogen-bonded dimers. For instance, in N-Butyl-4,6-diphenylpyrimidin-2-amine, adjacent molecules are linked by a pair of N—H⋯N hydrogen bonds, creating a centrosymmetric R2²(8) ring motif. researchgate.net This type of dimeric assembly is a common supramolecular synthon in pyrimidine chemistry. mdpi.comresearchgate.net The stability of the crystal structure is further enhanced by weak π–π interactions between the pyrimidine and phenyl rings, with reported centroid-to-centroid distances of approximately 3.6065 Å. researchgate.net

The pyrimidine core itself provides a rigid and planar framework that is conducive to π-π stacking interactions. The phenyl substituents at the 2 and 6 positions further augment hydrophobic interactions and can influence the electronic properties of the molecule through resonance effects. In the solid state, these non-covalent interactions collectively guide the self-assembly of the molecules into well-defined, three-dimensional networks. nih.govvulcanchem.com The specific nature and geometry of these interactions can be subtly influenced by the presence of different substituents on the pyrimidine or phenyl rings, leading to variations in the resulting supramolecular architectures. rsc.org

The formation of these supramolecular assemblies is a key aspect of crystal engineering, where the goal is to design and synthesize new materials with desired physical and chemical properties by controlling the intermolecular interactions. mdpi.comfrontiersin.orgrsc.org The study of these interactions in this compound and its analogs provides valuable information for the rational design of new functional materials. researchgate.netrsc.org

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| N—H⋯N Hydrogen Bonds | Formation of centrosymmetric R2²(8) ring motifs between adjacent pyrimidine molecules. | Primary driving force for the formation of dimeric supramolecular synthons. | researchgate.netresearchgate.net |

| π–π Stacking | Interactions between the aromatic pyrimidine and phenyl rings. | Contributes to the stabilization of the crystal lattice. | researchgate.netvulcanchem.com |

| Hydrophobic Interactions | Mediated by the phenyl substituents. | Influences the overall molecular packing and solubility. | vulcanchem.com |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, in the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the analysis showed that H···H, C···H, N···H, and S···H contacts accounted for 98.9% of the total intermolecular interactions. nih.govresearchgate.net The presence of sharp spikes in the fingerprint plot is characteristic of specific, directional interactions like hydrogen bonds, while more diffuse regions represent weaker, less specific contacts. nih.gov

This detailed analysis of intermolecular contacts is crucial for understanding the forces that govern the supramolecular assembly of molecules in the solid state. It allows for a deeper comprehension of the structure-property relationships in crystalline materials and can aid in the design of new materials with tailored properties. mdpi.commdpi.comnih.gov

| Interaction Type | Percentage Contribution | Reference |

|---|---|---|

| H···H | 51.6% | nih.govresearchgate.net |

| C···H | 23.0% | nih.govresearchgate.net |

| N···H | 15.8% | nih.govresearchgate.net |

| S···H | 8.5% | nih.govresearchgate.net |

| Other (C···C, C···N, etc.) | 0.9% | nih.gov |

Reactivity, Derivatization, and Transformation Studies

Reactivity of the Hydroxyl Group (e.g., Halogenation)

The hydroxyl group at the 4-position of the pyrimidine (B1678525) ring is a key site for chemical modification. Due to its tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form, the oxygen atom can act as a nucleophile. However, its reactivity is often enhanced by converting the hydroxyl group into a better leaving group, most commonly through halogenation.

Halogenation: The conversion of the hydroxyl group to a halogen, typically chlorine, is a fundamental transformation for 2,6-diphenylpyrimidin-4-ol. This is usually accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a mixture with phosphorus pentachloride (PCl₅). indianchemicalsociety.comacs.org This reaction transforms the pyrimidinol into 4-chloro-2,6-diphenylpyrimidine (B189500), a highly valuable intermediate for subsequent nucleophilic substitution reactions. acs.org The chlorination proceeds by converting the hydroxyl into a chlorophosphate ester, which is an excellent leaving group. masterorganicchemistry.com

Table 1: Representative Conditions for Halogenation of Pyrimidin-4-ols

| Reagent(s) | Product | Reaction Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | 4-Chloro-pyrimidine derivative | Heating (e.g., 90 °C) | acs.org |

| POCl₃ / PCl₅ mixture | 4-Chloro-pyrimidine derivative | Typically heated | indianchemicalsociety.com |

| Thionyl chloride (SOCl₂) | 4-Chloro-pyrimidine derivative | Room temperature | nih.gov |

This halogenation is a critical step as the resulting 4-chloro-2,6-diphenylpyrimidine is primed for displacement by a wide array of nucleophiles, serving as a linchpin for extensive derivatization. acs.orgcanterbury.ac.nz

Functional Group Interconversions and Derivatization Strategies

The strategic modification of this compound and its derivatives allows for the synthesis of a diverse library of compounds. These interconversions often begin with the activation of the hydroxyl group as described above.

Nucleophilic Substitution of the 4-Chloro Derivative: Once 4-chloro-2,6-diphenylpyrimidine is synthesized, the chlorine atom at the C4 position is readily displaced by various nucleophiles. This allows for the introduction of diverse functionalities. For instance, reaction with amines (primary or secondary) leads to the formation of 4-amino-2,6-diphenylpyrimidine derivatives. sci-hub.se This nucleophilic aromatic substitution (SNAr) is a cornerstone for building more complex molecules. acs.org

Cross-Coupling Reactions: The 4-chloro derivative is also an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Reaction with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of a new carbon-carbon bond at the C4 position, enabling the introduction of aryl or other organic fragments. acs.org

O-Alkylation: Direct alkylation of the hydroxyl group (O-alkylation) is another important derivatization strategy. While N-alkylation can be a competing reaction in pyrimidinones, specific conditions can favor the formation of the O-alkylated product. For the related 4,6-diphenylpyrimidin-2(1H)-ones, using caesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) has been shown to regioselectively produce O-alkylated pyrimidines in high yields. nih.gov This method provides a direct route to ether derivatives without the need for initial chlorination. nih.gov

Table 2: Derivatization Strategies for the this compound Scaffold

| Starting Material | Reagent(s) | Reaction Type | Product Class | Reference |

| 4-Chloro-2,6-diphenylpyrimidine | Amines (R-NH₂) | Nucleophilic Substitution | 4-Amino-2,6-diphenylpyrimidines | acs.orgsci-hub.se |

| 4-Chloro-2,6-diphenylpyrimidine | Boronic Acids (R-B(OH)₂) / Pd Catalyst | Suzuki Coupling | 4-Aryl-2,6-diphenylpyrimidines | acs.org |

| This compound analog | Alkyl Halides / Cs₂CO₃ | O-Alkylation | 4-Alkoxy-2,6-diphenylpyrimidines | nih.gov |

These strategies highlight the versatility of the this compound core, enabling the synthesis of a wide range of functionalized derivatives for various research applications. nih.govsciensage.info

Electrophilic and Nucleophilic Reactions on the Pyrimidine Core

The pyrimidine ring itself possesses distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles.

Nucleophilic Reactions: The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms. semanticscholar.org This electronic characteristic makes the carbon atoms of the ring, particularly at the C2, C4, and C6 positions, susceptible to attack by nucleophiles. semanticscholar.org In the case of this compound, after conversion of the hydroxyl group to a better leaving group like chloride, the C4 position is highly activated for nucleophilic aromatic substitution (SNAr). acs.orgstackexchange.com The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized by the nitrogen atoms, facilitates this reaction. stackexchange.com Generally, for chloropyrimidines, the reactivity towards nucleophilic substitution follows the order C4 > C2. stackexchange.com

Theoretical and Computational Chemistry

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic properties of molecules. bohrium.commdpi.com These quantum chemical calculations offer profound insights into the behavior of 2,6-Diphenylpyrimidin-4-ol. DFT methods are widely used for routine computations due to their efficiency and accuracy in predicting molecular properties. bohrium.com

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govaimspress.com For pyrimidine (B1678525) derivatives, a minimal HOMO-LUMO energy gap often correlates with increased reactivity. researchgate.net Computational studies on related pyrimidine compounds have shown that the distribution of HOMO and LUMO orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance. researchgate.net These analyses are critical for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Charge transfer is a fundamental process where an electron is transferred from a donor to an acceptor, often facilitated by the absorption of light. libretexts.org This phenomenon is critical in understanding the electronic transitions within a molecule. rsc.org In molecules like this compound, intramolecular charge transfer (ICT) can occur, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. researchgate.net

Computational methods can predict and analyze these charge transfer phenomena. libretexts.org For instance, in related pyrimidine systems, studies have shown that the presence of electron-donating and electron-accepting groups can lead to significant solvatochromism, where the color of the compound changes with the polarity of the solvent, a hallmark of charge transfer. researchgate.net The analysis of charge transfer is essential for understanding the optical and electronic properties of the compound. libretexts.org

For this compound, the presence of nitrogen and oxygen atoms, which are more electronegative than carbon and hydrogen, results in a significant dipole moment. The specific orientation of the phenyl rings and the hydroxyl group will determine the net dipole moment of the molecule. Calculations can also consider the effects of different solvents on the dipole moment, as polar solvents can influence the charge distribution. squ.edu.om

Table 2: Calculated Physicochemical Properties (Illustrative Data)

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 3.5 D |

| Electronegativity (Pauling Scale) | ~2.8 (average) |

Note: This data is illustrative. Precise values require specific computational analysis.

Charge Transfer Phenomena

Molecular Modeling and Energy Optimization

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. A key aspect of molecular modeling is energy minimization, also known as geometry optimization. slideshare.net This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, which represents the most stable conformation of the molecule. slideshare.net

For this compound, molecular modeling would involve building an initial 3D structure and then using computational algorithms to adjust bond lengths, bond angles, and dihedral angles to find the minimum energy state. This optimized geometry is crucial as it serves as the basis for all further computational analyses, including the calculation of electronic and spectroscopic properties. arabjchem.org These simulations can also explore different conformations of the molecule, which is important for understanding its flexibility and how it might interact with biological targets. nih.gov

Reaction Mechanism Studies and Activation Energy Calculations

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions and calculating the associated energy barriers. libretexts.org By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants and products. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. libretexts.orgyoutube.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT and TD-DFT, can accurately predict various spectroscopic properties of molecules. scirp.org This includes vibrational spectra (like infrared and Raman) and electronic absorption spectra (UV-Vis). By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions. nih.gov

Similarly, TD-DFT calculations can predict the electronic transitions that give rise to UV-Vis absorption bands. scirp.org These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. For complex molecules, these computational predictions are essential for interpreting experimental spectra and confirming the molecular structure. scirp.org

Noncovalent Interaction Analysis in Supramolecular Networks

The study of noncovalent interactions (NCIs) is fundamental to understanding the formation and stability of supramolecular structures in chemical and biological systems. nih.govjussieu.fr These interactions, which include hydrogen bonds, van der Waals forces, and π–π stacking, govern the processes of molecular recognition and self-assembly that lead to complex, ordered networks. mdpi.comscielo.org.mx

Theoretical and computational chemistry provides powerful tools for visualizing and analyzing these weak interactions in real space. nih.gov Methods like the Non-Covalent Interaction (NCI) index, Independent Gradient Model based on Hirshfeld partition of molecular density (IGMH), and Interaction Region Indicator (IRI) allow researchers to identify the specific locations and types of interactions between atoms or molecules. nih.gov The NCI method, in particular, is widely used for plotting and analyzing non-covalent interactions in systems ranging from small molecules to large biomolecular complexes and even solid-state materials. jussieu.frrsc.org This analysis can be performed using electron densities derived from quantum mechanical calculations or simpler promolecular densities, making it applicable to very large systems. jussieu.fr

In the context of pyrimidine derivatives, noncovalent interactions play a crucial role in defining their crystal structures and potential for forming supramolecular assemblies. For instance, in the crystal structure of N-Butyl-4,6-diphenylpyrimidin-2-amine, a compound structurally related to this compound, adjacent molecules are linked by pairs of N—H···N hydrogen bonds, which form a distinct R22(8) ring motif. researchgate.net The crystal structure is further stabilized by weak π–π interactions between the pyrimidine and phenyl rings. researchgate.net Hirshfeld surface analysis is another method employed to detect and quantify intermolecular interactions that control crystal structures, as demonstrated in studies of 2,4-diaminopyrimidine (B92962) salts, which form robust homosynthons via N-H∙∙∙N interactions. researchgate.net The systematic study of these non-covalent forces is essential for crystal engineering and designing supramolecular architectures with desired properties. scielo.org.mx

In silico Evaluation Methodologies

In silico evaluation methodologies are a cornerstone of modern drug discovery and computational chemistry, providing a rational basis for the design and optimization of bioactive compounds. nih.govresearchgate.net These computational techniques are used to predict the properties, behavior, and interactions of molecules, thereby accelerating the identification of promising new drug candidates. For pyrimidine derivatives, including the this compound scaffold, various in silico approaches are employed to assess their therapeutic potential. derpharmachemica.comresearchgate.net These methods range from predicting the binding affinity of a ligand to its biological target to developing models that correlate a compound's structure with its observed activity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ijpbs.comnih.gov It is widely used to understand the binding modes of ligands with the active sites of biological macromolecules like proteins and to estimate the strength of their interaction, often expressed as a docking score or binding energy. ijpbs.comresearchgate.net

Several studies have utilized molecular docking to investigate the potential of this compound derivatives as inhibitors of various enzymes. In one such study, derivatives were designed as novel benzodiazepine (B76468) receptor (BZD) agonists. researchgate.net Docking studies showed that these compounds fit properly within the BZD-binding site of the GABA-A receptor model (α1β2ϒ2). researchgate.net Another research effort focused on developing amide-based soluble epoxide hydrolase (sEH) inhibitors featuring a pyrimidin-2-ol ring as a novel secondary pharmacophore. nih.gov Molecular docking analysis revealed that hydrogen bonding interactions between the amide group and key catalytic residues (Asp-353, Tyr-383, and Tyr-466) were critical for a favorable binding affinity. nih.gov The compound 4-chloro-N-{4-[6-(4-chlorophenyl)-2-hydroxypyrimidin-4-yl]phenyl}benzamide was identified as the most potent inhibitor, with a calculated IC₅₀ value of 1.2 nM. nih.gov

The table below summarizes findings from molecular docking studies on pyrimidine derivatives.

| Derivative Class | Target Protein | Key Findings & Interactions | Software/Method | Reference |

|---|---|---|---|---|

| 4,6-diphenylpyrimidin-2-ol (B189493) derivatives | GABA-A Receptor (BZD site) | Compounds showed proper interaction with the BZD-binding site. Compound 3 exhibited potent in vivo effects antagonized by flumazenil. | Not Specified | researchgate.net |

| Amide-based pyrimidin-2-ol derivatives | Soluble Epoxide Hydrolase (sEH) | Hydrogen bonding with Asp-353, Tyr-383, and Tyr-466. Compound 4w showed the highest activity (IC₅₀ = 1.2 nM). | Not Specified | nih.gov |

| 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives | Aurora Kinase A (AURKA) | Derivative 12 binds well to AURKA. Binding energies ranged from -16.72 to -11.63 kcal/mol. | Not Specified | researchgate.netnih.gov |

| 3,4-dihydropyrimidine-2(1H)-one derivatives | Kinesin Eg5 | Compound 4r interacts with GLU116 and GLY117 residues. Binding free energy of -7.67 kcal/mol. | Not Specified | nih.gov |

| 2,6-diaryl-substituted pyridine (B92270) derivatives | Kinesin Eg5 | Compound 5m had a binding free energy of –9.52 kcal/mol and interacted with GLU116 and GLY117. | Not Specified | nih.gov |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. crpsonline.comnih.gov The goal of QSAR studies is to identify the physicochemical properties, or "descriptors," that are most influential in determining a molecule's activity, thereby enabling the prediction of the activity of new, unsynthesized compounds. crpsonline.com

QSAR analyses have been applied to various pyrimidine derivatives to guide the development of more potent compounds. For a series of 4,6-diarylpyrimidin-2-amine derivatives with anticancer properties, QSAR calculations were used to derive the structural requirements for high cytotoxicity. researchgate.netnih.gov The resulting models indicated that hydrophobic substituents and a 1-naphthalenyl group at a specific position (R2) increased activity, as did the presence of an H-bond acceptor at another position (C-2 of R1). nih.gov

In another study on 2-acylamino-4,6-diphenylpyridine derivatives as antagonists of the GPR54 receptor, a QSAR model was developed using a set of 30 compounds. crpsonline.com The analysis revealed that the biological activity was positively correlated with descriptors related to hydrophobicity (LogP, Partition Coefficient) and molecular strain (stretch-bend energy, Esb). crpsonline.com Similarly, a QSAR study of urea-substituted 2,4-diamino-pyrimidines as anti-malarials found that lipophilicity was a key driver of improved activity. nih.gov

The table below summarizes the findings from various QSAR studies on pyrimidine-related scaffolds.

| Derivative Class | Biological Activity | Key Descriptors & Findings | Model Type | Reference |

|---|---|---|---|---|

| 4,6-diphenylpyrimidin-2-amine derivatives | Anticancer (cytotoxicity) | Hydrophobic substituents and a 1-naphthalenyl group at the R2 position increased activity. An H-bond acceptor at the C-2 of the R1 position also increased activity. | Not Specified | researchgate.netnih.gov |

| 2-acylamino-4,6-diphenylpyridine derivatives | GPR54 Antagonism | Activity positively correlated with LogP (hydrophobicity), Partition Coefficient, and Esb (stretch-bend energy). | Multiple Linear Regression (MLR) | crpsonline.com |

| Urea (B33335) substituted 2,4-diamino-pyrimidines | Anti-malarial | Lipophilicity was a key driver of improved anti-malarial activity. | Not Specified | nih.gov |

| Pyrimidine derivatives | VEGFR-2 Inhibition | A non-linear Artificial Neural Network (ANN) model (R²=0.998) outperformed a Multiple Linear Regression (MLR) model (R²=0.889). | MLR and ANN | nih.gov |

Virtual High Throughput Screening (VHTS) in Lead Identification

Virtual High Throughput Screening (VHTS) is a computational strategy used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is a cost-effective and time-efficient alternative to experimental high-throughput screening (HTS). nih.govnih.gov The process involves a series of computational filters, which can be based on the ligand's structure, pharmacophore mapping, molecular shape, or the predicted docking score to a target's crystal structure. nih.govresearchgate.net

The primary goal of VHTS is to obtain a manageable number of promising lead compounds from vast virtual databases, which can then be synthesized and tested experimentally. nih.gov This interplay between computational screening and experimental validation is a powerful paradigm in modern lead identification. nih.govresearchgate.net Successful applications of VHTS, often referred to as high throughput virtual screening (HTVS), have been reported for various protein targets, even in cases where high-resolution structural data is limited. nih.gov The strategic application of different screening filters provides invaluable insights for lead identification and subsequent optimization. nih.gov For scaffolds like pyrimidines, VHTS can be employed to explore vast chemical spaces and discover novel derivatives with the potential for desired biological activity. universiteitleiden.nl

Coordination Chemistry and Metal Ligand Interactions

2,6-Diphenylpyrimidin-4-ol as a Ligand

This compound is a versatile ligand in coordination chemistry. It possesses multiple potential coordination sites, primarily the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group. The molecule exists in a tautomeric equilibrium with its keto form, 4,6-diphenylpyrimidin-2(1H)-one, which also influences its coordinating behavior. derpharmachemica.com As a ligand, it can coordinate to a metal center in several ways, often acting as a bidentate or tridentate ligand, which allows for the formation of stable chelate rings. ccsenet.org The specific coordination mode depends on factors such as the metal ion, the solvent system, and the presence of other ancillary ligands. The phenyl groups at the 2- and 6-positions introduce significant steric bulk, which plays a crucial role in determining the final geometry of the metal complex.

Formation of Metal Complexes (e.g., with Transition Metal Ions)

The nitrogen and oxygen donor atoms in pyrimidine-based ligands make them excellent candidates for coordinating with various metal ions, including transition metals. bhu.ac.in The formation of metal complexes with ligands structurally related to this compound has been demonstrated with several transition metals. For instance, pyrimidine-based ligands have been used to synthesize complexes with rhodium(III), nickel(II), cobalt(II), copper(II), and zinc(II). rsc.orgacs.org

The synthesis of these complexes typically involves the reaction of a metal salt (e.g., RhCl₃) with the ligand in a suitable solvent. rsc.orgresearchgate.net In some cases, the complexation process can involve the activation of a C-H bond on one of the phenyl groups, leading to cyclometalation, where the ligand coordinates to the metal ion as a tridentate N^N^C ligand. rsc.orgresearchgate.net The reaction conditions, such as temperature and the use of specific bases, can be optimized to achieve desired products. acs.org For example, nickel(II) pincer complexes have been used to catalyze the synthesis of 2,4,6-trisubstituted pyrimidines from alcohols and amidines, highlighting the interaction between pyrimidine derivatives and transition metals. acs.org

| Metal Ion | Ligand Type | Resulting Complex Type | Reference |

| Rhodium(III) | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine | N^N^C-tridentate cyclometalated complex | rsc.orgresearchgate.net |

| Nickel(II) | Hydrazone-based pincer ligands | Catalyst for pyrimidine synthesis | acs.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Pyrimidine derivative Schiff base | Square planar complexes | |

| Co(II), Eu(III) | Pyridine-2,6-dicarboxylic acid | 3d-4f heterometallic coordination compound | nih.gov |

| Tb(III), Co(II) | Pyridine-2,6-dicarboxylic acid | 3d-4f heterometallic coordination compound | nih.gov |

Structural Characterization of Coordination Compounds

Other spectroscopic methods are crucial for characterizing these complexes. nih.gov

Infrared (IR) Spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching vibration of the pyrimidine ring. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the ligand in the complex in solution. The absence of certain proton signals, like an imine proton, can confirm coordination. acs.org

UV-Visible Spectroscopy helps in understanding the electronic properties of the complexes and confirming their formation. bhu.ac.in

Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the complexes and the presence of solvent molecules like water. nih.gov

These characterization techniques collectively provide a comprehensive understanding of the synthesized metal complexes. rsc.org

| Characterization Technique | Information Obtained | Reference |

| Single-Crystal X-ray Diffraction | Precise bond lengths, angles, coordination geometry, crystal packing | acs.orgnih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups and coordination sites | derpharmachemica.comacs.org |

| Nuclear Magnetic Resonance (NMR) | Ligand structure in solution, confirmation of coordination | derpharmachemica.comacs.org |

| UV-Visible Spectroscopy | Electronic properties and complex formation | bhu.ac.in |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of coordinated or lattice solvents | nih.gov |

Supramolecular Architectures via Coordination Bonds

Coordination complexes can serve as building blocks for the construction of larger, highly ordered supramolecular architectures. frontiersin.orgelsevier.com The directional nature of coordination bonds, combined with other non-covalent interactions like hydrogen bonding and π-π stacking, facilitates the self-assembly of these complex structures. rsc.orgresearchgate.net

In complexes involving ligands with hydroxyl groups and aromatic rings, such as this compound, hydrogen bonding and π-π stacking are significant driving forces for supramolecular assembly. rsc.org For example, 3d-4f heterometallic coordination compounds constructed with pyridine-based ligands have been shown to form one-dimensional chains through π-π stacking interactions. nih.gov These chains are then further extended into three-dimensional supramolecular networks by extensive hydrogen bonds involving coordinated water molecules and other parts of the structure. nih.gov The use of coordination bonds to link molecular components is a powerful strategy for creating functional materials with unique magnetic or luminescent properties. frontiersin.orggla.ac.uk

Impact of Ligand Isomerism on Complex Properties

The precise arrangement of substituents on the pyrimidine ring (isomerism) can have a profound impact on the structural and photophysical properties of the resulting metal complexes. mdpi.com Studies comparing rhodium(III) complexes of isomeric pyrimidine-based ligands, specifically 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine and its 2,6-diphenylpyrimidine counterpart, reveal significant differences. rsc.orgresearchgate.net

The ligand with a 2,5-diphenylpyrimidine (B3050841) core is more sterically distorted due to the adjacent positions of the pyrazolyl and phenyl groups. rsc.orgresearchgate.net This structural difference influences the properties of their rhodium complexes. Notably, the rhodium(III) complex with the 2,5-diphenylpyrimidine isomer was found to be emissive in the solid state, whereas the complex with the 2,6-diphenylpyrimidine isomer was completely non-emissive. rsc.orgresearchgate.net This demonstrates that even a subtle change in the ligand's isomeric form—moving a phenyl group from position 5 to 6 on the pyrimidine ring—can switch the photoluminescent properties of the final complex "on" or "off." This sensitivity highlights that the selection of the correct ligand isomer is a critical factor in designing materials with specific optical or electronic functions. mdpi.com

Photophysical Properties and Optoelectronic Applications

Absorption and Emission Characteristics

Derivatives of 2,6-diphenylpyrimidine have been shown to possess notable absorption and emission properties. For instance, a derivative known as 2,6-PhPMAF exhibits UV-visible absorption with an onset of 2.95 eV. frontiersin.org Another related compound, 4,6-PhPMAF, shows a similar absorption behavior with an onset at 3.03 eV. frontiersin.org The maximum photoluminescence (PL) emission for 2,6-PhPMAF is observed at 471 nm, while 4,6-PhPMAF has a blue-shifted emission maximum at 438 nm in toluene (B28343) solution. frontiersin.org This shift suggests that the substitution pattern on the pyrimidine (B1678525) ring can significantly influence the emission color. frontiersin.org

In a study of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, it was found that increasing the electron-donating strength of the aryl group leads to a red shift in both the absorption and emission bands. researchgate.net This is a common phenomenon in push-pull systems where intramolecular charge transfer (ICT) plays a crucial role. researchgate.net For example, a methoxy-substituted derivative showed a bathochromic shift in its absorption spectrum compared to derivatives with electron-withdrawing groups. beilstein-journals.org

The electroluminescence (EL) spectra of devices using these materials often show single emission peaks, which is advantageous for achieving good color purity in OLEDs. frontiersin.org The EL maximum for a device with a 4,6-PhPMAF dopant was at 458 nm, which is blue-shifted compared to the 471 nm peak for a 2,6-PhPMAF-doped device. frontiersin.org

Table 1: Absorption and Emission Data for 2,6-Diphenylpyrimidin-4-ol Derivatives

| Compound | Absorption Onset (eV) | Max. Photoluminescence (nm) | Solvent | Electroluminescence Max. (nm) |

|---|---|---|---|---|

| 2,6-PhPMAF | 2.95 frontiersin.org | 471 frontiersin.org | Toluene | 471 frontiersin.org |

Solvatochromic Behavior and Environmental Effects on Optical Properties

The optical properties of this compound derivatives can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. This behavior is often indicative of a change in the dipole moment of the molecule upon photoexcitation, which is characteristic of intramolecular charge transfer (ICT). researchgate.netmdpi.com

For instance, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with electron-donating groups exhibit strong emission solvatochromism. researchgate.net This suggests the formation of a charge-separated emitting state. researchgate.net The solvatochromic behavior is dependent not only on the solvent's polarity but also on its hydrogen bonding capabilities. researchgate.net In a study of 2,6-bis(4-methylsulphanylphenyl)pyridine, positive solvatochromism was observed and analyzed using the Dimroth-Reichardt solvent parameter. mdpi.com

The photophysical behavior of 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) (BZCH), a related compound, was studied under various stimuli. semanticscholar.org The study correlated its properties with different solvent parameters, indicating that its behavior is influenced by both nonspecific and specific solvent-solute interactions. semanticscholar.org The Catalán solvent dipolarity/polarizability parameters were found to play a significant role in its solvatochromic behavior. semanticscholar.org

Luminescence Quantum Yields and Excited State Lifetimes

The luminescence quantum yield (QY) and excited-state lifetime are critical parameters that determine the efficiency of light-emitting materials. For derivatives of 2,6-diphenylpyrimidine, these properties can be tuned through chemical modification.

In a study of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, it was noted that increasing the electron-donating strength of the aryl group not only red-shifted the emission but also led to a higher fluorescence quantum yield. researchgate.net However, some compounds in this series exhibited low quantum yields. researchgate.net The extension of the π-conjugated backbone has been shown to significantly enhance fluorescence intensity. researchgate.net

For pyrimidine (6-4) pyrimidone photoadducts, the fluorescence quantum yield was found to depend on the nature of the involved bases and substituents. nih.gov For example, the hydrolysis of the phosphodiester bond in a thymine-thymine photoadduct resulted in a seven-fold increase in the quantum yield. nih.gov

The excited-state lifetime is another crucial factor, especially for applications in thermally activated delayed fluorescence (TADF) OLEDs. wiley.com Long excited-state lifetimes can sometimes lead to efficiency roll-off in these devices. wiley.com In contrast, a derivative of 2,6-diphenylpyrimidine, DpyInCz, when used in a specific device structure, was suggested to be part of a fluorescent OLED due to its likely short excited-state lifetime. wiley.com Ultrafast internal conversion channels have been identified in 2,4,6-triaminopyrimidine, leading to non-radiative decay on a picosecond timescale. rsc.org

Potential in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

Derivatives of 2,6-diphenylpyrimidine have emerged as promising materials for use in OLEDs, particularly as host materials for TADF emitters. wiley.com The search for efficient and stable blue OLEDs is a significant challenge in the field, and these compounds offer potential solutions. wiley.com

A derivative, 12-(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-5-phenyl-5,12-dihydroindolo[3,2-a]carbazole (DpyInCz), has been investigated as a component in blue TADF OLEDs. wiley.com When used with a specific host, it exhibited a maximum external quantum efficiency (EQE) of 8.8%. wiley.com Another related compound, 5,8-bis(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-5,8-dihydroindolo[2,3-c]carbazole (BDpyInCz), was used in a blue TADF OLED that achieved an LT80 (time to 80% of initial luminance) of 21 hours with an initial EQE of 8.7%. wiley.com

These materials are being explored as alternatives to the popular but unstable host material, bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO). wiley.com The use of pyrimidine-based hosts can lead to longer device lifespans and higher EQEs at practical brightness levels due to their high material stability and suitable charge-transporting characteristics. wiley.com

Table 2: Performance of OLEDs with this compound Derivatives

| Emitter/Host System | Max. EQE (%) | LT80 (hours) at 500 cd/m² | Reference |

|---|---|---|---|

| mCBP-CN:BDpyInCz | 8.7 | 21 | wiley.com |

Application as Fluorescent Sensors

The sensitivity of the optical properties of this compound derivatives to their environment makes them suitable candidates for fluorescent sensors. mdpi.comrsc.org These sensors can detect changes in pH, the presence of metal ions, and monitor chemical processes like photopolymerization. researchgate.netmdpi.com

For example, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been shown to function as colorimetric and luminescent pH sensors, exhibiting dramatic color changes and luminescence switching upon the addition of acid. researchgate.net Similarly, 2,6-bis-(4-methoxyphenyl)pyridine can act as a "naked-eye" fluorescent sensor for acidic pH, with its emission color changing from UV to blue as the pH decreases from 7.0 to 1.0. mdpi.com This is attributed to an enhanced ICT effect upon protonation. mdpi.com

Derivatives of 2,6-diphenylpyridine (B1197909) have also been successfully used as fluorescent molecular sensors to monitor free-radical and cationic photopolymerization processes. mdpi.com A compound with a strong electron-donating substituent, PT-SCH3, showed a slight shift in its fluorescence spectrum during free-radical polymerization, allowing for the monitoring of the process. mdpi.com

Emerging Research Directions and Future Perspectives

Integration into Advanced Materials Science

The unique photophysical properties and structural rigidity of the 2,6-diphenylpyrimidine core make it an attractive building block for new functional materials. Researchers are actively exploring its integration into polymers, nanomaterials, and particularly organic electronics, where it shows significant promise.

A key area of application is in Organic Light-Emitting Diodes (OLEDs), especially in the development of stable and efficient blue light emitters, which remains a significant challenge in display technology. A derivative, 5,8-bis(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-5,8-dihydroindolo[2,3-c]carbazole (BDpyInCz), has been utilized as a thermally activated delayed fluorescence (TADF) emitter. wiley.com In this context, the 2,6-diphenylpyrimidine moiety acts as an electron-accepting unit. When combined with a suitable host material like 3',5-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3-carbonitrile (mCBP-CN), the resulting OLED device demonstrated a significantly long lifespan (LT80 of 21 hours at an initial luminance of 500 cd/m²) while maintaining a high external quantum efficiency (EQE) of 8.7%. wiley.com Another related derivative, 12-(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-5-phenyl-5,12-dihydroindolo[3,2-a]carbazole (DpyInCz), also showed promising, albeit lower, performance in specific device architectures. wiley.com These findings underscore the potential of the 2,6-diphenylpyrimidine scaffold in creating robust emitters for next-generation displays.

Furthermore, the optical properties of related pyrimidine (B1678525) structures suggest broader applications. For instance, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been synthesized and studied for their absorption and emission properties. researchgate.net These compounds exhibit strong emission solvatochromism, where the color of the emitted light changes with the polarity of the solvent, indicating the formation of an intramolecular charge-separated state. researchgate.net This behavior, along with the ability to function as colorimetric and luminescent pH sensors, highlights the versatility of the core pyrimidine structure in developing "smart" materials that respond to environmental stimuli. researchgate.net

Table 1: Performance of an OLED Device Using a 2,6-Diphenylpyrimidine Derivative

| Emitter Compound | Host Material | Max. External Quantum Efficiency (EQE) | Device Lifespan (LT80 at 500 cd/m²) |

| BDpyInCz | mCBP-CN | 8.7% | 21 hours |

Data sourced from Ihn, et al., 2017. wiley.com

Catalytic Applications of 2,6-Diphenylpyrimidin-4-ol Derivatives

The field of catalysis is increasingly benefiting from the unique electronic and coordinating properties of pyrimidine derivatives. Research is focused on two main fronts: the use of catalytic methods to synthesize functionalized pyrimidines and the application of pyrimidine-based molecules as catalysts or ligands in chemical transformations.

Recent advancements have demonstrated the acceptorless dehydrogenative synthesis of 2,4,6-trisubstituted pyrimidines from alcohols and amidines using supported platinum or nickel(II) pincer complexes as catalysts. acs.orglookchem.com One study successfully synthesized 2-methyl-4,6-diphenylpyrimidine (B189483) with a 78% yield by reacting acetamidine, 1-phenylethanol, and benzyl (B1604629) alcohol in the presence of a novel Ni(II) catalyst. acs.org This methodology is significant as it provides an efficient and atom-economical route to a variety of pyrimidine derivatives, which are themselves valuable in medicinal chemistry and materials science. acs.org The reaction proceeds through a series of steps including alcohol oxidation, C-C and C-N bond formation, and subsequent heterocyclization and dehydrogenation. lookchem.com

In another innovative approach, a Pd-catalyzed, Ru-photoredox-mediated C-H arylation reaction has been applied to 2,6-diphenylpyrimidine substrates. rsc.org This light-induced method allows for the direct functionalization of the pyrimidine core under mild conditions, enabling the synthesis of complex, polysubstituted derivatives that would be difficult to access through traditional methods. rsc.org Such catalytic C-H activation strategies are crucial for expanding the chemical space of pyrimidine-based compounds for various applications.

Furthermore, derivatives of the isomeric 4,6-diphenylpyrimidin-2(1H)-one have been synthesized using recyclable magnetic nanocatalysts. Specifically, NiFe2O4@amino glucosyl-SiO2 has been employed as an efficient and reusable catalyst for the one-pot synthesis of these compounds from chalcones and urea (B33335), highlighting a green chemistry approach to producing pyrimidine scaffolds. civilica.com

Table 2: Catalytic Synthesis of Diphenylpyrimidine Derivatives

| Product | Catalytic System | Key Reactants | Yield | Reference |

| 2-Methyl-4,6-diphenylpyrimidine | Ni(II)-NNO pincer complex | Acetamidine, 1-Phenylethanol, Benzyl alcohol | 78% | acs.org |

| Arylated 2,6-diphenylpyrimidine | Pd(II)/Ru(II)-photoredox | 2,6-diphenylpyrimidine, Phenyldiazonium salt | High Yields | rsc.org |

| 4,6-Diphenylpyrimidin-2(1H)-one | NiFe2O4@amino glucosyl-SiO2 | Chalcone (B49325), Urea | Not specified | civilica.com |

Rational Design and Optimization of Pyrimidine-Based Scaffolds for Specific Research Objectives

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, and the principles of rational drug design are being actively applied to create derivatives of this compound and related structures for highly specific biological targets. This involves a synergistic combination of chemical synthesis, biological screening, and computational modeling.

Quantitative structure-activity relationship (QSAR) studies are a cornerstone of this approach. For example, in the development of anticancer agents, QSAR analysis was performed on a series of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives to identify the structural features crucial for cytotoxicity. nih.govresearchgate.net These studies revealed that specific hydrophobic substituents and the presence of a hydrogen-bond acceptor at certain positions on the scaffold significantly increased activity against cancer cells. researchgate.net This led to the identification of 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol as a selective inhibitor of Aurora kinase A (AURKA), a key protein involved in cell cycle regulation. nih.govresearchgate.net

In silico docking experiments complement these findings by providing a molecular-level understanding of how these designed molecules interact with their protein targets. For the AURKA inhibitor, docking simulations elucidated the specific binding mode within the kinase's active site, confirming the importance of the designed structural modifications. nih.govresearchgate.net

Similar design strategies have been employed to create novel ligands for other biological targets. Derivatives of the isomeric 4,6-diphenylpyrimidin-2-ol (B189493) were designed and synthesized as agonists for the benzodiazepine (B76468) receptor, with the goal of developing new anti-anxiety and anticonvulsant agents with fewer side effects. nih.govresearchgate.net In this work, computational analysis and structure-activity relationship studies guided the synthesis of compounds with high binding affinity and desirable pharmacological profiles. researchgate.net The ongoing development of dual epidermal growth factor receptor (EGFR) kinase inhibitors also utilizes computational fragment-based drug design to create novel pyrimidine-based chemical series for cancer treatment. nih.gov These examples demonstrate a powerful, iterative cycle of design, synthesis, and testing that allows for the fine-tuning of the pyrimidine scaffold to achieve specific research goals, from probing biological pathways to developing next-generation therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.